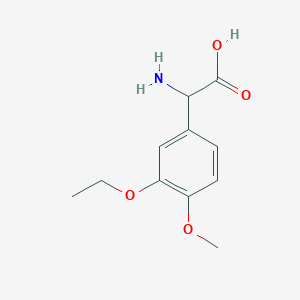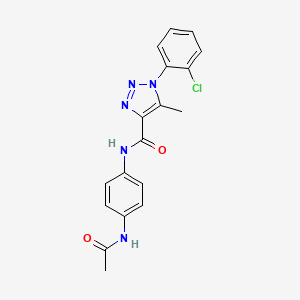
N-(4-acetamidophenyl)-1-(2-chlorophenyl)-5-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-1-(2-chlorophenyl)-5-methyltriazole-4-carboxamide, commonly known as ACT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACT belongs to the class of triazole-containing compounds, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Biological Effects of Related Compounds
Biological Activities of Acetamide Derivatives : A review highlighted the biological consequences of exposure to acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, focusing on their commercial importance and the variety of biological responses these chemicals can induce. The review also expanded on environmental toxicology, providing a comprehensive update on the knowledge surrounding these materials since a previous 1986 review (Kennedy, 2001) Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.
Degradation of Acetaminophen and By-Products : Another study focused on the advanced oxidation processes (AOPs) used to treat acetaminophen in aqueous media. It discusses the generation of by-products, their biotoxicity, and proposed degradation pathways, providing insights into environmental and health concerns associated with pharmaceutical pollutants (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12, 18373-18396) Qutob et al., 2022.
Chemical Synthesis and Properties
- Synthesis of 1,2,3-Triazoles : A review on synthetic routes for 1,4-disubstituted 1,2,3-triazoles discusses their importance across various fields including drug discovery, material science, and pharmaceutical chemistry. It outlines various synthetic protocols leveraging copper and non-copper catalysts, highlighting the broad spectrum of biological activities these compounds exhibit and their significance in creating new pharmacological agents (Kaushik, C., Sangwan, J., Luxmi, R., Kumar, K., & Pahwa, A. (2019). Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. Current Organic Chemistry) Kaushik et al., 2019.
Environmental and Health Implications
- Toxicity and Environmental Impact of Triazole Derivatives : Research on the occurrence and toxicity of triclosan, a compound with a triazole moiety, reviews its presence in the environment and potential transformation into more toxic and persistent by-products. This study underscores the importance of monitoring and managing the environmental and health impacts of such compounds, including those related to triazole derivatives (Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B. (2012). Occurrence and toxicity of antimicrobial triclosan and by-products in the environment. Environmental Science and Pollution Research, 19, 1044-1065) Bedoux et al., 2012.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-chlorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-11-17(22-23-24(11)16-6-4-3-5-15(16)19)18(26)21-14-9-7-13(8-10-14)20-12(2)25/h3-10H,1-2H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSYZNFAGXNWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(2-chlorophenyl)-5-methyltriazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4,7,8-Trimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2449303.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)
![5-Methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2449305.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)
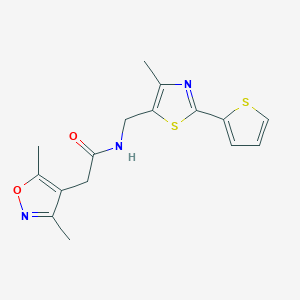
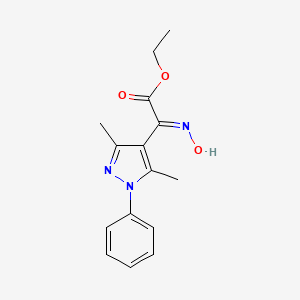
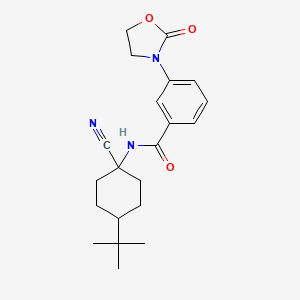
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)
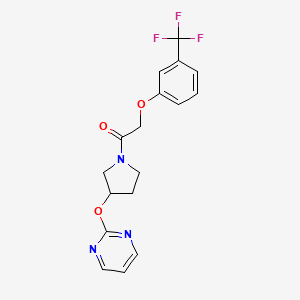
![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)
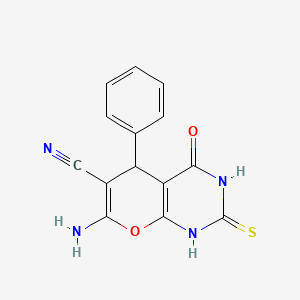
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)
